(S,R,S)-AHPC-PEG1-OTs

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

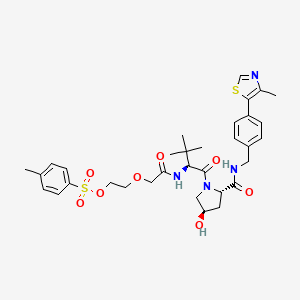

(S,R,S)-AHPC-PEG1-OTs is a synthetic E3 ligase ligand-linker conjugate designed for targeted protein degradation via PROTAC® (PROteolysis-Targeting Chimera) technology. Its structure comprises three key components:

- VHL ligand: The (S,R,S)-AHPC moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling substrate ubiquitination and subsequent proteasomal degradation .

- PEG1 linker: A short polyethylene glycol (PEG) spacer enhances solubility and provides flexibility for optimal protein-protein interactions .

- Tosyl (OTs) group: A reactive leaving group (-OTs) facilitates conjugation with other functional groups (e.g., amines, thiols) to assemble PROTACs .

Molecular Formula: C26H35N5O6S2 (approximated based on structural analogs)

Molecular Weight: ~550–570 g/mol (free base)

Key Applications:

Preparation Methods

The synthesis of (S,R,S)-AHPC-PEG1-OTs involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the PEG1 (polyethylene glycol) moiety and the tosyl (OTs) group. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial production methods for this compound may involve scaling up the laboratory procedures while maintaining the purity and consistency of the product. This often requires optimization of reaction parameters and the use of advanced purification techniques.

Chemical Reactions Analysis

(S,R,S)-AHPC-PEG1-OTs undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S,R,S)-AHPC-PEG1-OTs has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and targeted therapies.

Industry: this compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-PEG1-OTs involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Linker Length and Flexibility

- This compound : The PEG1 linker (3 atoms) offers moderate flexibility, balancing steric hindrance and binding efficiency .

- (S,R,S)-AHPC-PEG3-NH2·HCl : The PEG3 linker (12 atoms) increases solubility and flexibility, enabling interactions with larger protein complexes .

Terminal Group Reactivity

- Tosyl (-OTs) : Highly reactive in nucleophilic substitutions (e.g., with amines or thiols), ideal for stable covalent bonds in PROTACs .

- Azide (-N3) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield "click" reaction for modular PROTAC assembly .

- Amine (-NH2) : Facilitates amide bond formation with carboxylic acids, commonly used in peptide-based PROTACs .

Solubility and Stability

- PEG-containing compounds (e.g., PEG1-OTs, PEG3-NH2): Enhanced aqueous solubility due to PEG’s hydrophilic nature .

- Alkyl linkers (e.g., C4-NH2): Lower solubility but higher metabolic stability in vivo .

PROTAC Efficacy

Biological Activity

(S,R,S)-AHPC-PEG1-OTs is a synthetic compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique biological activities, particularly in targeted protein degradation. This article explores its synthesis, mechanisms of action, and potential applications in various research and therapeutic contexts.

Chemical Structure and Synthesis

This compound features a specific stereochemistry that influences its biological interactions. The compound is synthesized through a multi-step process involving the formation of the AHPC moiety, attachment of the polyethylene glycol (PEG) linker, and final coupling with an OTs group. The incorporation of PEG enhances solubility and biocompatibility, making it suitable for biological applications.

Synthetic Route Overview

- Formation of AHPC Moiety : This involves organic reactions such as condensation and cyclization.

- Attachment of PEG Linker : Typically done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

- Final Coupling : The OTs group is added to enhance reactivity.

The primary mechanism of action for this compound lies in its role as a ligand in targeted protein degradation pathways. It recruits E3 ligases to facilitate the ubiquitination of target proteins, leading to their degradation. This process is particularly valuable in cancer research, where the selective degradation of oncogenic proteins can restore normal cellular functions.

Biological Activity

This compound exhibits significant biological activity, which can be summarized as follows:

- Targeted Protein Degradation : By recruiting E3 ligases, it promotes the degradation of specific proteins involved in disease processes.

- Therapeutic Applications : Potential applications include treatment strategies for cancers and diseases caused by protein misfolding or aggregation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (S,R,S)-AHPC-O-Ph-PEG1-NH2 | Similar backbone | Contains amine for enhanced binding properties |

| (R,S,R)-AHPC-O-Ph-PEG1-NH2 | Stereoisomer | Different biological activity |

| (S,S,S)-AHPC-O-Ph-PEG1-NH2 | Stereoisomer | Unique properties affecting solubility |

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental settings:

- Targeted Protein Degradation in Cancer Models : Research indicates that compounds like this compound can effectively degrade oncogenic proteins in vitro, leading to reduced tumor growth in xenograft models.

- Protein Misfolding Disorders : Studies suggest potential applications in treating diseases such as Alzheimer's by targeting misfolded proteins for degradation.

Example Study Outcomes

A notable study showcased the efficacy of this compound in degrading a specific oncogenic protein, demonstrating a significant reduction in cell viability in cancer cell lines when treated with the compound. The results were quantified using cell proliferation assays, showing a dose-dependent response.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S,R,S)-AHPC-PEG1-OTs, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : Optimize synthesis using stepwise coupling protocols with orthogonal protecting groups. Monitor stereochemistry via chiral HPLC and NMR (e.g., 13C DEPT for PEG1 linker conformation). Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied and analyzed using DOE (Design of Experiments) to identify critical factors affecting yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine mass spectrometry (HRMS or MALDI-TOF) for molecular weight validation, 1H/13C NMR for structural elucidation (e.g., distinguishing AHPC and PEG1 regions), and chiral chromatography to confirm stereochemical integrity. Cross-validate purity using orthogonal methods like reversed-phase HPLC and TLC .

Q. How can researchers ensure batch-to-batch reproducibility in synthesizing this compound?

- Methodological Answer : Standardize synthetic protocols with rigorous quality control (QC) checkpoints. Document all parameters (e.g., reagent equivalents, reaction time) and validate using statistical process control (SPC) charts. Include internal reference standards for spectroscopic comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’ conformational stability?

- Methodological Answer : Perform MD simulations (e.g., AMBER or GROMACS) under explicit solvent conditions to model PEG1 linker flexibility. Validate against experimental data (e.g., NOESY NMR for spatial proximity). Adjust force fields or solvent models iteratively to reconcile discrepancies .

Q. How do solvent polarity and pH impact the hydrolytic stability of the tosylate (OTs) group in this compound?

- Methodological Answer : Conduct accelerated stability studies under varied pH (2–9) and solvent systems (aqueous/organic mixtures). Quantify degradation products via LC-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Use DFT calculations to identify transition states for hydrolysis .

Q. What are the limitations of current in vitro models for assessing the biological activity of this compound, and how can they be addressed?

- Methodological Answer : Critically evaluate cell permeability and off-target effects using knock-out cell lines or proteomic profiling. Integrate physiologically relevant models (e.g., 3D spheroids or organoids) and compare with in silico ADMET predictions. Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Use fragment-based design to systematically modify AHPC, PEG1, or OTs moieties. Employ multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity. Validate hypotheses via iterative synthesis and testing cycles .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals via bootstrapping. Account for plate-to-plate variability using normalization to internal controls .

Q. How should researchers handle missing or inconsistent data in stability studies of this compound?

- Methodological Answer : Apply multiple imputation techniques for missing data points, ensuring assumptions (e.g., missing-at-random) are met. For outliers, use Grubbs’ test or robust statistical methods (e.g., median absolute deviation). Document all exclusions transparently .

Q. Cross-Disciplinary Integration

Q. What challenges arise when integrating this compound into drug delivery systems, and how can they be mitigated?

Properties

Molecular Formula |

C33H42N4O8S2 |

|---|---|

Molecular Weight |

686.8 g/mol |

IUPAC Name |

2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C33H42N4O8S2/c1-21-6-12-26(13-7-21)47(42,43)45-15-14-44-19-28(39)36-30(33(3,4)5)32(41)37-18-25(38)16-27(37)31(40)34-17-23-8-10-24(11-9-23)29-22(2)35-20-46-29/h6-13,20,25,27,30,38H,14-19H2,1-5H3,(H,34,40)(H,36,39)/t25-,27+,30-/m1/s1 |

InChI Key |

AWCGNXJMBDCODQ-JUFIIOIISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.